

Application Notes and Protocols for Lysoglobotriaosylceramide (Lyso-Gb3) Extraction from Plasma

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Compound of Interest		
Compound Name:	Lyso-globotetraosylceramide (d18:1)	
Cat. No.:	B10783388	Get Quote

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Introduction

Globotriaosylsphingosine, also known as Lyso-globotriaosylceramide (Lyso-Gb3), is a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2][3] An accurate and reproducible method for the extraction and quantification of Lyso-Gb3 from plasma is essential for clinical research and the development of therapeutic interventions. These application notes provide detailed protocols for the extraction of Lyso-Gb3 from human plasma for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following sections detail two common and effective extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods are widely used and offer high recovery and reproducibility. The choice of method may depend on laboratory resources, sample throughput requirements, and the specific downstream analytical instrumentation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

Methodological & Application





This protocol describes a single-phase extraction method using a mixture of butanol and methanol, which is efficient for the extraction of a broad range of lipid classes, including Lyso-Gb3.[4]

Materials and Reagents:

- Human plasma (collected in EDTA or heparin tubes)
- 1-Butanol (LC-MS grade)
- Methanol (LC-MS grade)
- · Ammonium formate
- Internal Standard (ISTD): A suitable internal standard, such as a stable isotope-labeled Lyso-Gb3 or an analogue like 1-β-D-glucosylsphingosine (GSG), should be used to correct for extraction variability and matrix effects.[1][2]
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation: Thaw frozen plasma samples on ice.
- Aliquoting: Aliquot 10 μL of plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Addition: Add 100 μL of a 1-butanol:methanol (1:1, v/v) solution containing the internal standard at a known concentration. This solution should also contain 5 mM ammonium formate.[4]
- Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.



- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the extracted lipids and transfer it to a clean tube for LC-MS/MS analysis.
- Analysis: The extracted sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes mixed-mode strong cation exchange (MCX) cartridges for the purification and concentration of Lyso-Gb3 from plasma.[5]

Materials and Reagents:

- Human plasma (collected in EDTA or heparin tubes)
- Methanol (LC-MS grade)
- Phosphoric acid (H₃PO₄)
- Ammonia solution
- Internal Standard (ISTD): As described in Protocol 1.
- Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)
- · SPE vacuum manifold
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation: Thaw frozen plasma samples on ice.
- Internal Standard Addition: To 100 μL of plasma, add the internal standard.



- Protein Precipitation: Add 400 μL of methanol to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
- Supernatant Dilution: Transfer the supernatant to a clean tube and add 500 μL of 2% H₃PO₄ in water.[5]
- SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% H₃PO₄.[5]
- Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 2% H₃PO₄ followed by 1 mL of methanol to remove interfering substances.
- Elution: Elute the Lyso-Gb3 and internal standard from the cartridge with 1 mL of 5% ammonia in methanol.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data for Lyso-Gb3 extraction from plasma, as reported in the literature. These values can serve as a benchmark for method validation.

Table 1: Method Validation Parameters for Lyso-Gb3 Quantification[1][2][3]



Parameter	Value	Reference
Limit of Detection (LOD)	0.7 nmol/L	[1][2]
Limit of Quantification (LOQ)	2.5 nmol/L	[1][2]
Intraday Precision (CV%)	< 12%	[1][2]
Interday Precision (CV%)	< 7%	[1][2]
Intraday Bias	< 8%	[1][2]
Interday Bias	< 5%	[1][2]
Recovery	> 90%	[4]

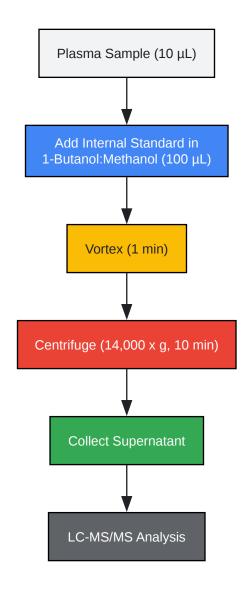
Table 2: Typical Plasma Lyso-Gb3 Concentrations[1][2]

Population	Mean Lyso-Gb3 Concentration (nmol/L)
Untreated Fabry Males	170
Untreated Fabry Females	9.7
Treated Fabry Males	40.2
Treated Fabry Females	7.5

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the Lyso-Gb3 extraction protocols.

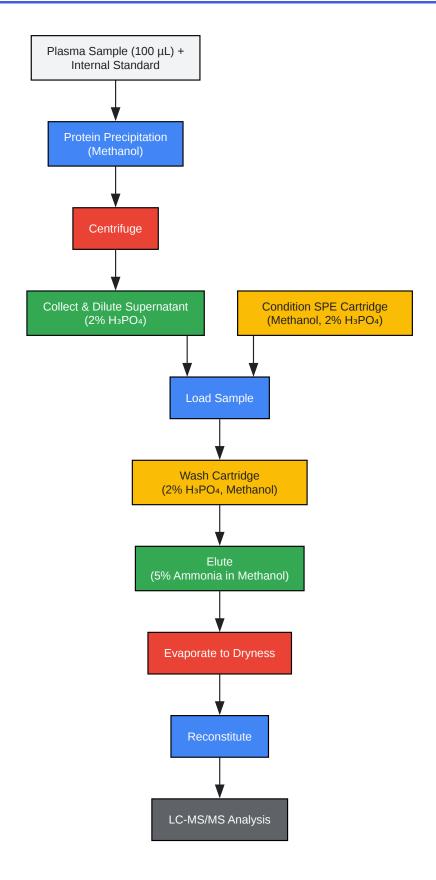




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Caption: Liquid-Liquid Extraction (LLE) Workflow.





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Caption: Solid-Phase Extraction (SPE) Workflow.



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